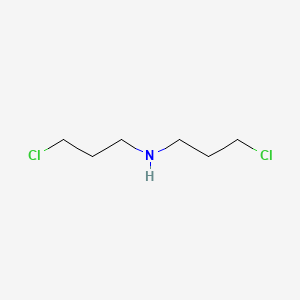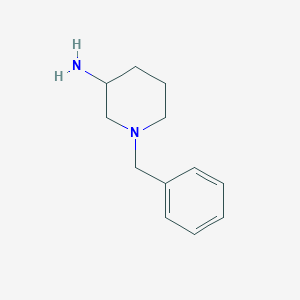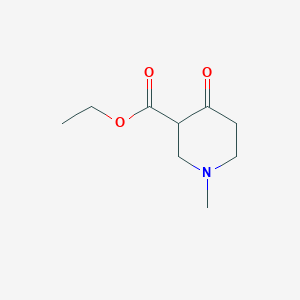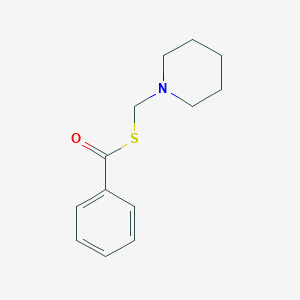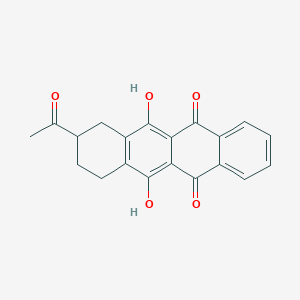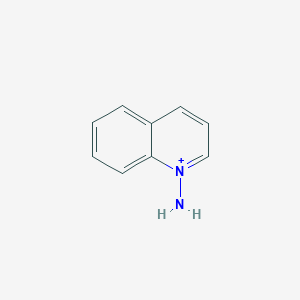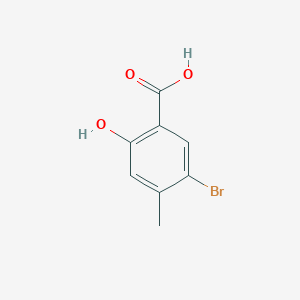
5-Bromo-2-hydroxy-4-methylbenzoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives of 5-Bromo-2-hydroxy-4-methylbenzoic acid involves multiple steps, including bromination, methoxylation, and hydrolysis, to introduce the respective functional groups into the benzoic acid framework. For instance, derivatives have been synthesized from starting materials like 4-bromo-2-fluorotoluene through a sequence of bromination and hydrolysis steps, achieving significant yields and purity (Chen Bing-he, 2008).
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-hydroxy-4-methylbenzoic acid derivatives has been characterized using techniques such as single-crystal X-ray diffraction, demonstrating the presence of specific functional groups and their geometric arrangement. These studies reveal the elegant and simple supramolecular architectures, with variations in recognition patterns leading to the formation of cyclic networks of different dimensions (S. Varughese, V. Pedireddi, 2006).
Chemical Reactions and Properties
5-Bromo-2-hydroxy-4-methylbenzoic acid participates in various chemical reactions, leveraging its bromo, hydroxy, and carboxylic acid functional groups. These reactions include coupling with N-donor compounds to form molecular adducts through hydrogen bonding, illustrating the compound's ability to engage in complex supramolecular interactions (S. Varughese, V. Pedireddi, 2006).
Physical Properties Analysis
The physical properties of 5-Bromo-2-hydroxy-4-methylbenzoic acid and its derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in chemical synthesis. The crystal structures of these compounds often exhibit intricate patterns of hydrogen bonding and π-π interactions, contributing to their stability and reactivity (Mei-An Zhu, X. Qiu, 2011).
Chemical Properties Analysis
The chemical properties of 5-Bromo-2-hydroxy-4-methylbenzoic acid, such as its acidity, reactivity towards nucleophiles, and participation in electrophilic substitution reactions, are dictated by its functional groups. These properties are explored through the synthesis of complex molecules and the study of their interactions and recognition patterns with other compounds (S. Varughese, V. Pedireddi, 2006).
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
5-Bromo-2-hydroxy-4-methylbenzoic acid plays a significant role in the synthesis of complex organic compounds. It serves as a key component in the synthesis of aromatic constituents found in calichemicin antibiotics, highlighting its importance in pharmaceutical research (Laak & Scharf, 1989). Additionally, it is involved in the synthesis of anti-cancer drugs, particularly as an intermediate in the synthesis of compounds inhibiting thymidylate synthase (Cao Sheng-li, 2004).
Molecular Studies and Structural Analysis
This compound is also significant in studying the structure and properties of various organic molecules. For instance, it has been used in the study of bromophenol derivatives from the red alga Rhodomela confervoides. These studies involve detailed spectroscopic methods, highlighting the compound's utility in molecular analysis (Zhao et al., 2004).
Biochemical Research and Environmental Studies
In biochemical research, derivatives of 5-Bromo-2-hydroxy-4-methylbenzoic acid have been used to understand metabolic pathways in methanogenic consortia, demonstrating its relevance in environmental microbiology and biochemistry (Roberts, Fedorak, & Hrudey, 1990). These studies contribute to a broader understanding of anaerobic metabolic processes, which are crucial in environmental biotechnology and waste management.
Pharmaceutical and Medicinal Chemistry
The compound's derivatives are explored in the synthesis of various pharmacologically active substances. It serves as a precursor in the preparation of molecules with potential therapeutic effects, underscoring its significance in the field of medicinal chemistry (Cavill, 1945).
Safety And Hazards
This compound is classified under GHS07 for safety. The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Eigenschaften
IUPAC Name |
5-bromo-2-hydroxy-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEIVUHCRPYYIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90288113 | |
| Record name | 5-bromo-2-hydroxy-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-hydroxy-4-methylbenzoic acid | |
CAS RN |
6623-35-4 | |
| Record name | 6623-35-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54180 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromo-2-hydroxy-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


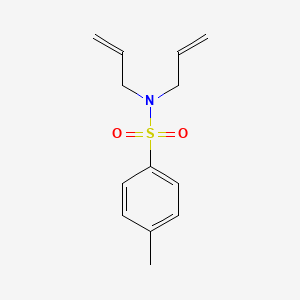
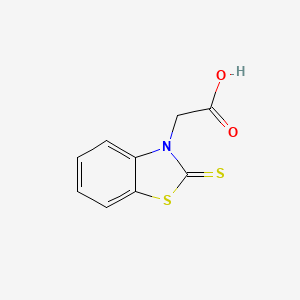
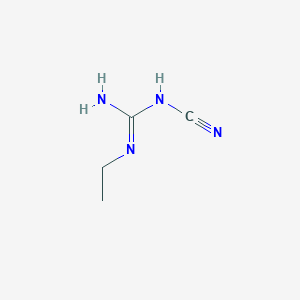
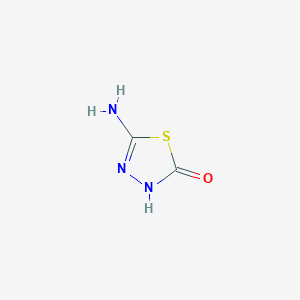
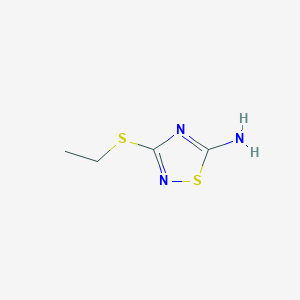
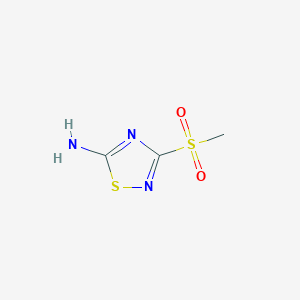
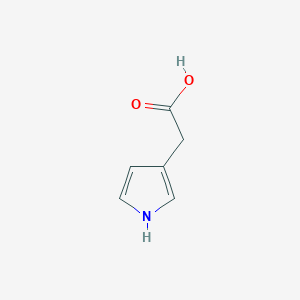
![2-[2-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B1267665.png)
